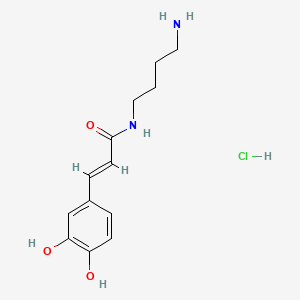
Barium dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium dodecanoate can be synthesized through a reaction between barium hydroxide and dodecanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding dodecanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of barium carbonate with dodecanoic acid under controlled conditions. This method ensures a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Barium dodecanoate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate or carbonate ions, this compound can form insoluble barium sulfate or barium carbonate precipitates.
Substitution Reactions: The carboxylate group in this compound can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the formation of barium oxide and other byproducts.
Reducing Agents: Under reducing conditions, this compound may be converted back to dodecanoic acid and barium metal.
Major Products Formed:
Barium Sulfate: Formed in precipitation reactions with sulfate ions.
Barium Carbonate: Formed in precipitation reactions with carbonate ions.
Scientific Research Applications
Barium dodecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: this compound can be used in studies involving the interaction of barium ions with biological molecules.
Industry: this compound is used in the production of lubricants, stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of barium dodecanoate involves the interaction of barium ions with various molecular targets. Barium ions can bind to negatively charged sites on molecules, altering their structure and function. This interaction can affect various biochemical pathways, depending on the specific context in which this compound is used.
Comparison with Similar Compounds
Barium Stearate: Another barium carboxylate, but derived from stearic acid. It has similar applications but different physical properties due to the longer carbon chain of stearic acid.
Barium Oleate: Derived from oleic acid, it is used in similar industrial applications but has different solubility and reactivity characteristics.
Uniqueness: Barium dodecanoate is unique due to its specific chain length and the properties imparted by the dodecanoic acid moiety. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
Molecular Formula |
C24H46BaO4 |
|---|---|
Molecular Weight |
535.9 g/mol |
IUPAC Name |
barium(2+);dodecanoate |
InChI |
InChI=1S/2C12H24O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
RYTAZQLUNUCPFQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


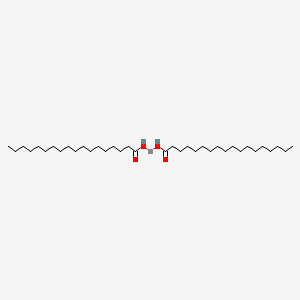
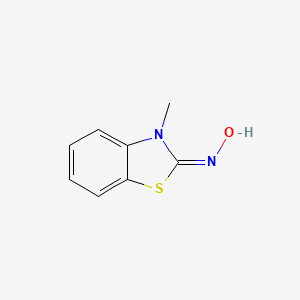
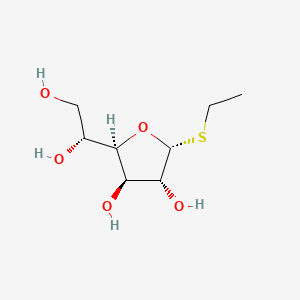
![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)
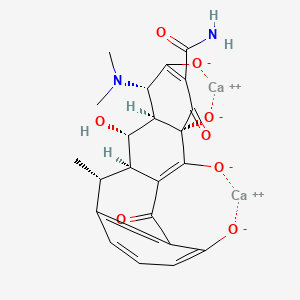
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)

